molecular formula C9H11NO5S2 B2946964 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid CAS No. 878466-29-6

3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid

Cat. No. B2946964
CAS RN: 878466-29-6
M. Wt: 277.31
InChI Key: VMQOYLZOIIFQBE-UHFFFAOYSA-N
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Description

3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H11NO5S2 and a molecular weight of 277.32 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is 1S/C9H11NO5S2/c11-9(12)8-7(1-6-16-8)17(13,14)10-2-4-15-5-3-10/h1,6H,2-5H2,(H,11,12) .


Physical And Chemical Properties Analysis

3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid is a solid substance with a molecular weight of 277.32 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative pathways to synthesize optically active morpholine derivatives and their applications in creating biologically active molecules. For instance, Kogami and Okawa (1987) developed a convenient synthesis method for optically active morpholinecarboxylic acid and its thio analogue, which are crucial intermediates in pharmaceutical synthesis (Y. Kogami & K. Okawa, 1987). Such processes are essential for the production of enantiomerically pure compounds, which are often required for the development of new drugs.

Application in Peptide Chemistry

Morpholine derivatives have found significant use in peptide chemistry. Sladojevich et al. (2007) described a convenient route to synthesize enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its compatibility with solid-phase peptide synthesis. This work underlines the importance of such derivatives in creating peptidomimetics, which are valuable in drug design and discovery processes (Filippo Sladojevich et al., 2007).

Biodegradable Polymers

Morpholine derivatives are also explored in the synthesis of biodegradable polymers. Veld et al. (1992) synthesized polyesteramides with pendant functional groups using morpholine-2,5-dione derivatives, showcasing the potential of morpholine derivatives in creating functionalized materials for biomedical applications (P. J. I. Veld et al., 1992).

Antiviral Applications

In the field of medicinal chemistry, morpholine derivatives have been investigated for their antiviral properties. Ivachtchenko et al. (2019) developed a new compound demonstrating in vitro nanomolar inhibitory activity against the hepatitis B virus, highlighting the therapeutic potential of morpholine derivatives in treating viral infections (A. Ivachtchenko et al., 2019).

Safety And Hazards

The safety information for 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid includes several hazard statements: H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-morpholin-4-ylsulfonylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S2/c11-9(12)8-7(1-6-16-8)17(13,14)10-2-4-15-5-3-10/h1,6H,2-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQOYLZOIIFQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261480
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic acid

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